N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide
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Overview
Description
Scientific Research Applications
Green Chemistry in Synthesis
A new two-phase system for synthesizing furylmethane derivatives, including furfural and furan, was developed using –SO3H functionalized ionic liquids. This system significantly increases the yield by suppressing polymer formation and uses furan as both a reactant and extraction solvent. The study highlights the effectiveness of different –SO3H functionalized ionic liquids, with imidazolium-based butylsulfonic acid showing the highest activity and stability, confirmed through seven successful recycles without activity reduction (Shinde & Rode, 2017).
Molecular Structure and Coordination
Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their molecular and supramolecular structures. These compounds exhibit different N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing hydrogen bonding patterns. The study provides insights into their potential as ligands for metal coordination, highlighting the structural differences and hydrogen bonding interactions among the derivatives (Jacobs, Chan, & O'Connor, 2013).
Catalytic Applications and Ionic Liquids
Nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, serves as a bi-functional catalyst for synthesizing 2-amino-3-cyanopyridines. NMS, characterized by its dual acid and base functional groups, exhibits excellent catalytic activity under solvent-free conditions, demonstrating its potential as a nature-based, recyclable, and reusable catalyst (Tamaddon & Azadi, 2018).
Enzyme Inhibition and Chemical Synthesis
The synthesis and characterization of furan sulfonylhydrazones as inhibitors of the carbonic anhydrase I enzyme were explored. This research provided valuable insights into the structural determinants of enzyme inhibition and highlighted the potential of these compounds in medicinal chemistry (Gündüzalp et al., 2016).
Microbial Metabolism
Methanesulfonic acid, a stable and strong acid, plays a key role in the biogeochemical cycling of sulfur. It is metabolized by various aerobic bacteria as a sulfur source, but not by anaerobes. Specialized methylotrophs can use it as a carbon and energy substrate, indicating its importance in microbial ecology and environmental science (Kelly & Murrell, 1999).
Future Directions
The future directions for “N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and safety. It could also be interesting to explore its potential applications in medicinal chemistry, given the biological activities observed in related compounds .
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)13-8-9-4-5-10(12-7-9)11-3-2-6-16-11/h2-7,13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPFCVDQRFOTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CN=C(C=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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